2-chloroethyl 4-methoxybenzenesulfonate
Description
2-Chloroethyl 4-methoxybenzenesulfonate is a sulfonate ester characterized by a 4-methoxybenzene ring attached to a sulfonic acid group, which is further esterified with a 2-chloroethyl moiety. Its molecular formula is C₉H₁₁ClO₄S, with a molecular weight of 262.70 g/mol. The chloroethyl group enables nucleophilic substitution reactions, making it a candidate for alkylation studies or intermediates in organic synthesis .
Properties
CAS No. |
85650-11-9 |
|---|---|
Molecular Formula |
C9H11ClO4S |
Molecular Weight |
250.7 g/mol |
IUPAC Name |
2-chloroethyl 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C9H11ClO4S/c1-13-8-2-4-9(5-3-8)15(11,12)14-7-6-10/h2-5H,6-7H2,1H3 |
InChI Key |
XIWYUHBMTZOHHF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OCCCl |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OCCCl |
Other CAS No. |
85650-11-9 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl 4-methoxybenzenesulfonate typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-chloroethanol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-chloroethanol attacks the sulfonyl chloride, resulting in the formation of the sulfonate ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloroethyl 4-methoxybenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The sulfonate group can be reduced to a sulfonic acid or a sulfide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted ethyl sulfonates.
Oxidation: Products include 4-hydroxybenzenesulfonate or 4-formylbenzenesulfonate.
Reduction: Products include 4-methoxybenzenesulfonic acid or 4-methoxybenzenesulfide.
Scientific Research Applications
2-chloroethyl 4-methoxybenzenesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a prodrug, where the chloroethyl group can be activated in vivo to release active therapeutic agents.
Biological Studies: It is used in studies involving enzyme inhibition and protein modification due to its reactive sulfonate group.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-chloroethyl 4-methoxybenzenesulfonate involves the formation of reactive intermediates that can interact with biological molecules. The chloroethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with nucleophilic sites on proteins and enzymes. This can result in the inhibition of enzyme activity or modification of protein function. The sulfonate group enhances the solubility and reactivity of the compound, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
Key compounds for comparison include:
- Bis(2-chloroethyl) ether (BCEE)
- Tris(2-chloroethyl) phosphate (TCEP)
- 1,4-Bis[(2-chloroethyl)thio]butane
- 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate
- Nitrogen mustards (e.g., HN1: Bis(2-chloroethyl)ethylamine)
Physical and Chemical Properties
Table 1: Comparative Physical/Chemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Solubility | Reactivity Profile |
|---|---|---|---|---|---|---|
| 2-Chloroethyl 4-methoxybenzenesulfonate | C₉H₁₁ClO₄S | 262.70 | Not reported | Not reported | Polar organic solvents (inferred) | Hydrolysis, nucleophilic substitution |
| Bis(2-chloroethyl) ether (BCEE) | C₄H₈Cl₂O | 143.04 | 178 | -24.5 | Low water solubility | Alkylation, oxidative degradation |
| Tris(2-chloroethyl) phosphate (TCEP) | C₆H₁₂Cl₃O₄P | 285.49 | 330 (decomposes) | -50 | Miscible in water | Hydrolysis, flame retardancy |
| 1,4-Bis[(2-chloroethyl)thio]butane | C₈H₁₆Cl₂S₂ | 255.26 | Not reported | Not reported | Lipophilic | Thioether oxidation, alkylation |
| HN1 (Nitrogen mustard) | C₆H₁₃Cl₂N | 170.08 | 230–235 | -34 | Lipophilic | Rapid alkylation (DNA crosslinking) |
Key Observations :
- Boiling Points : BCEE and TCEP exhibit higher boiling points due to stronger intermolecular forces (dipole-dipole in BCEE, hydrogen bonding in TCEP) compared to this compound, which lacks strong hydrogen-bonding groups .
- Solubility: TCEP’s water miscibility contrasts with the lipophilic nature of BCEE and 1,4-bis[(2-chloroethyl)thio]butane. The methoxy group in this compound may improve solubility in polar aprotic solvents relative to non-polar analogs .
- Reactivity : Nitrogen mustards (e.g., HN1) exhibit rapid alkylation due to strained aziridine intermediates, whereas sulfonate esters like this compound undergo slower hydrolysis or substitution, influenced by the electron-donating methoxy group .
Toxicity and Environmental Impact
- BCEE: Classified as a probable human carcinogen (EPA) with acute inhalation toxicity (LC₅₀: 250 ppm in rats) .
- Nitrogen Mustards (HN1) : Extremely toxic (LD₅₀ < 10 mg/kg in mice), used historically as chemical warfare agents .
- This compound: Limited toxicity data, but sulfonate esters are generally less acutely toxic than phosphate esters or nitrogen mustards. Environmental persistence may vary based on hydrolysis rates .
Functional Group Influence on Reactivity
- Sulfonate vs. Phosphate Esters : Sulfonate esters (e.g., this compound) are less reactive toward hydrolysis than phosphate esters (e.g., TCEP) due to stronger S–O bonds and poorer leaving-group ability of the sulfonate ion .
- Chloroethyl vs. Thioether Groups : The 2-chloroethyl group facilitates SN2 reactions, while thioether-containing compounds (e.g., 1,4-bis[(2-chloroethyl)thio]butane) undergo oxidation to sulfoxides or sulfones, altering reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
